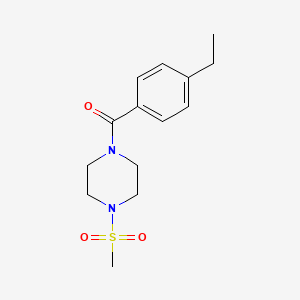![molecular formula C17H17IN2O3 B4709356 2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4709356.png)
2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Übersicht
Beschreibung
2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as IB-MECA and has been found to exhibit various biological activities that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of IB-MECA involves the activation of adenosine A3 receptors, which can lead to various downstream signaling pathways. Activation of adenosine A3 receptors can lead to the inhibition of adenylate cyclase, which can decrease the levels of cyclic AMP (cAMP) in cells. This can lead to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can regulate cell proliferation and survival.
Biochemical and Physiological Effects:
IB-MECA has been found to exhibit various biochemical and physiological effects. Studies have shown that IB-MECA can inhibit the growth of cancer cells by inducing apoptosis and decreasing cell proliferation. IB-MECA has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, IB-MECA has been found to exhibit cardioprotective effects by reducing ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IB-MECA in lab experiments is its specificity for adenosine A3 receptors. This can allow for more targeted investigations into the role of adenosine A3 receptors in various physiological processes. However, one limitation of using IB-MECA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the investigation of IB-MECA. One potential area of research is the development of new drugs that target adenosine A3 receptors for the treatment of various diseases such as cancer and inflammation. Another area of research is the investigation of the role of adenosine A3 receptors in various physiological processes, which can lead to a better understanding of the underlying mechanisms of these processes. Additionally, further studies are needed to investigate the potential off-target effects of IB-MECA and to develop more specific compounds for the activation of adenosine A3 receptors.
In conclusion, IB-MECA is a promising chemical compound that has potential applications in the development of new drugs and the investigation of various physiological processes. Its specificity for adenosine A3 receptors makes it a valuable tool for targeted investigations, and its various biological effects make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been extensively studied for its potential use as an adenosine A3 receptor agonist. Adenosine A3 receptors are G protein-coupled receptors that are found in various tissues and play a role in regulating various physiological processes such as inflammation, cardiac function, and cancer cell proliferation. IB-MECA has been found to activate adenosine A3 receptors, which can lead to a range of biological effects.
Eigenschaften
IUPAC Name |
2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3/c1-23-11-10-19-17(22)14-4-2-3-5-15(14)20-16(21)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBOLSPTOCNBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4709278.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4709285.png)
![2-cyano-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B4709292.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709298.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4709318.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709323.png)


![2-(3-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4709344.png)


![2-(4-butoxyphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4709365.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4709375.png)
